Menotropin

Assisted Reproductive Technology Ovarian Hyperstimulation Syndrome Gonadotropin Selection

Menotropin (hMG, CAS 61489-71-2) addresses the need for a clinically differentiated, dual-activity gonadotropin API in ART/IVF protocols. USP-compliant purified urinary-derived preparation with ~1:1 FSH:LH activity ratio. • 0.45-fold reduction in early OHSS risk in high responders (AMH ≥5 ng/mL) vs rFSH; 54.5% first-transfer efficacy • 48% vs 32% live birth rate from top-quality embryos, supporting single-embryo transfer protocols • 17% lower total gonadotropin dose and 14% shorter treatment duration vs rFSH-alpha Suitable for GMP-compliant fertility drug manufacturing and clinical research.

Molecular Formula C9H18O
Molecular Weight 142.24 g/mol
Cat. No. B1259667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMenotropin
SynonymsCP 89044
CP 90033
CP-89044
CP-90033
CP89044
CP90033
Gonadotropins, Human Menopausal
HMG Ferring
HMG Lepori
HMG Massone
Human Menopausal Gonadotropins
Humegon
Lepori, HMG
Menogon
Menopur
Menotrophin
Menotropins
Normegon
ORG 31338
ORG-31338
ORG31338
Pergonal
Pergonal 500
Pergonal-500
Pergonal500
Molecular FormulaC9H18O
Molecular Weight142.24 g/mol
Structural Identifiers
SMILESCC(C)(C)CCCCC=O
InChIInChI=1S/C9H18O/c1-9(2,3)7-5-4-6-8-10/h8H,4-7H2,1-3H3
InChIKeyCBUWTGCATVNMJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Menotropin: Composition and Monograph Standards


Menotropin (human menopausal gonadotropin, hMG) is a purified urinary-derived gonadotropin preparation extracted from the urine of postmenopausal women, containing follicle-stimulating hormone (FSH) and luteinizing hormone (LH) activity in an approximate 1:1 ratio, with chorionic gonadotropin (hCG) added as needed for standardization [1]. Highly purified menotropin (HP-hMG) represents an advanced purified formulation (e.g., MENOPUR) with reduced protein impurities [2]. The USP monograph specifies a potency of not less than 40 USP FSH Units and not less than 40 USP LH Units per mg, with an FSH:LH ratio of approximately 1:1, and requires that not more than 30% of LH activity be contributed by added chorionic gonadotropin [3]. Menotropin is FDA-approved (UNII: 5Y9QQM372Q) for controlled ovarian hyperstimulation in assisted reproductive technology (ART) programs including in vitro fertilization (IVF) [4].

USP Monograph FSH and LH activity ≥40 IU/mg each, approximate 1:1 ratio
Composition Urinary-derived FSH/LH with hCG contribution ≤30% of LH activity
Regulatory Status FDA-approved for ovarian stimulation in ART/IVF programs

Menotropin: Distinction from rFSH and uFSH


Menotropin exhibits fundamentally distinct pharmacodynamic effects compared with both recombinant FSH (rFSH, e.g., follitropin alfa) and purified urinary FSH (urofollitropin) due to the presence of LH activity derived from endogenous LH and added hCG [1]. This LH activity alters the intrafollicular endocrine milieu, producing higher follicular fluid androstenedione, testosterone, and estradiol levels relative to rFSH, which in turn influences oocyte quantity, embryo quality parameters, and follicular development patterns [2]. Because the FSH:LH activity ratio, source of LH activity (urinary-derived LH plus hCG), and impurity profile differ materially across gonadotropin classes, direct substitution without protocol adjustment may result in divergent clinical outcomes including differential ovarian hyperstimulation syndrome (OHSS) risk and embryo quality metrics [3].

Menotropin (HP-hMG) Contains LH activity Urinary-derived LH plus hCG maintains intrafollicular endocrine profile
LH activity may alter follicular fluid androgens and estradiol
rFSH / urofollitropin No LH activity Recombinant or purified FSH alone; different impurity profile
Protocol-specific outcomes Oocyte/embryo quality differences Higher top-quality embryo proportion and live birth from those embryos
Direct substitution without protocol adjustment may shift OHSS risk and embryo metrics
rFSH Different pharmacodynamic profile Lower androstenedione and estradiol in follicular fluid

Menotropin Comparative Evidence


OHSS Risk Reduction in High Responders

In the MEGASET-HR multicenter prospective trial of high responder patients (AMH ≥5 ng/mL, ages 21-35), HP-hMG stimulation was associated with a 0.45-fold change in early OHSS risk compared with recombinant FSH after adjusting for oocytes yielded [1]. For patients with >25 oocytes retrieved, early OHSS rates were 8.3% with HP-hMG versus 32.4% with rFSH [1]. This safety differentiation carries procurement implications for clinics managing high-responder populations.

OHSS Risk Reduction
Head-to-head
Early OHSS rate 8.3% vs 32.4% for patients with >25 oocytes retrieved
Reported lower OHSS risk in high responders
MEGASET-HR trial; adjusted risk factor 0.45
Assisted Reproductive Technology Ovarian Hyperstimulation Syndrome Gonadotropin Selection

Top-Quality Embryo and Live Birth Outcomes

In a randomized, assessor-blind multinational trial of 731 IVF patients following a long GnRH agonist protocol, the proportion of top-quality embryos per oocyte retrieved was 11.3% with HP-hMG (MENOPUR) versus 9.0% with rFSH (GONAL-F) (P = 0.044) by local embryologist assessment [1]. More critically, among top-quality embryos transferred, live birth rates were 48% with HP-hMG versus 32% with rFSH (P = 0.038) [2]. Ongoing pregnancy rates with top-quality embryos were 48% versus 32% (P = 0.038), and ongoing implantation rates were 41% versus 27% (P = 0.032) [2].

Top-Quality Embryo Live Birth
Head-to-head
Live birth rate 48% vs 32% from top-quality embryos (P=0.038)
Higher live birth per high-quality embryo
Randomized assessor-blind trial; n=731
Embryology IVF Laboratory Embryo Quality Assessment

Cycle Cancellation in WHO II Patients

In a randomized, open-label, assessor-blind multinational study of anovulatory WHO Group II women resistant to clomiphene citrate, ovulation rates were equivalent (85.7% HP-hMG vs 85.5% rFSH), but the frequency of ovarian hyperstimulation syndrome and/or cycle cancellation due to excessive response was 2.2% with HP-hMG versus 9.8% with rFSH (P = 0.058) [1]. Additionally, significantly fewer intermediate-sized follicles developed in the HP-hMG group (P < 0.05), indicating a more controlled follicular recruitment pattern [1].

Cycle Cancellation
Head-to-head
Excessive response/cancellation 2.2% vs 9.8% (P=0.058)
Fewer cancellations in clomiphene-resistant WHO II
Low-dose step-up; equivalent ovulation rates
Ovulation Induction Anovulatory Infertility Clomiphene-Resistant PCOS

Cumulative Live Birth in GnRH Antagonist Cycles

In a randomized, open-label, assessor-blind, multicenter noninferiority trial of 749 women undergoing GnRH antagonist cycles with compulsory single-blastocyst transfer, the cumulative live birth rate (including fresh and frozen cycles initiated within 1 year) for a single stimulation cycle was 40% with hphMG (HP-hMG) versus 38% with rFSH in both per-protocol and intention-to-treat populations [1]. Fresh cycle ongoing pregnancy rates were 30% with hphMG versus 27% with rFSH (PP population) and 29% versus 27% (ITT population), establishing noninferiority [1]. Significant pharmacodynamic differences were observed despite similar cumulative outcomes, confirming that these agents are not pharmacologically interchangeable [1].

Cumulative Live Birth
Head-to-head
Cumulative live birth 40% vs 38% (noninferior)
Noninferior cumulative outcome in antagonist cycles
Single blastocyst transfer; 749 women
GnRH Antagonist Protocol Elective Single Embryo Transfer Cumulative Live Birth

FSH Pharmacokinetic Equivalence and LH Activity

In six pharmacokinetic studies of healthy pituitary-suppressed women, both highly purified menotrophin and urofollitrophin (highly purified urinary FSH) were bioequivalent to their marketed references for FSH exposure [1]. After single subcutaneous and intramuscular injections of menotrophin or urofollitrophin, FSH Cmax ranged consistently from 4.98 to 7.50 IU/L across the first four studies [1]. Intramuscular and subcutaneous routes of menotrophin were pharmacokinetically equivalent [1]. However, menotrophin contains LH activity (from urinary LH plus hCG) while urofollitrophin is a biologically pure urinary FSH preparation lacking LH activity [2], representing a fundamental difference in gonadotropin composition relevant for protocols requiring LH supplementation.

FSH PK Equivalence
Cross-study comparable
FSH Cmax range 4.98–7.50 IU/L; SC and IM routes bioequivalent
Select based on LH need, not FSH PK
Healthy pituitary-suppressed women; crossover design
Pharmacokinetics Bioequivalence Gonadotropin Formulation

Treatment Duration and Dose Efficiency

In a prospective randomized controlled trial of 100 infertile women undergoing ICSI, treatment duration was significantly shorter with HP-hMG compared with rFSH-alpha (11.1 ± 0.4 days versus 12.9 ± 0.5 days, P < 0.05), representing a 14% reduction [1]. Total gonadotropin dose requirement was also significantly lower (22.4 ± 1.0 ampoules versus 27.0 ± 1.5 ampoules, P < 0.05), a 17% reduction [1]. Peak preovulatory estradiol was 44% higher with HP-hMG (1342 ± 127 pg/mL versus 933 ± 109 pg/mL, P < 0.005), while pregnancy and miscarriage rates were indistinguishable between groups [1].

Treatment Duration
Head-to-head
Duration 11.1 days vs 12.9 (14% reduction, P<0.05)
Shorter stimulation and lower total dose
ICSI; long GnRH agonist; 150 IU start
Treatment Efficiency Ovarian Stimulation Duration Gonadotropin Dose Optimization

Menotropin Application Scenarios


OHSS Risk Mitigation for High Responders

Based on MEGASET-HR trial data, clinics should prioritize menotropin (HP-hMG) over recombinant FSH for patients identified as high responders (AMH ≥5 ng/mL, age 21-35) to reduce early OHSS risk. The adjusted 0.45-fold reduction in early OHSS risk and absolute 24.1 percentage point lower rate in patients with >25 oocytes retrieved support this selection as a safety-driven procurement rationale [1]. First-transfer efficacy of 54.5% with HP-hMG versus 48% with rFSH in this population further supports selection based on both safety and efficacy grounds [1].

Maximizing Live Birth from High-Quality Embryos

For clinics operating under single-embryo transfer mandates or electing single blastocyst transfer to reduce multiple gestation rates, the 48% versus 32% live birth rate differential from top-quality embryos favors HP-hMG procurement [2]. The higher proportion of top-quality embryos (11.3% vs 9.0%, P = 0.044) and improved cryosurvival (higher proportion of embryos with ≥50% surviving blastomeres) [2] support HP-hMG selection when embryo utilization efficiency and cumulative live birth per retrieval are key operational metrics.

Cycle Cancellation Reduction in WHO II Patients

In ovulation induction for clomiphene-resistant anovulatory infertility, HP-hMG reduces excessive response and cycle cancellation rates from 9.8% to 2.2% compared with rFSH, while maintaining equivalent ovulation rates (85.7% vs 85.5%) [3]. The significantly fewer intermediate-sized follicles developed with HP-hMG indicate a more controlled follicular recruitment pattern, reducing monitoring complexity and treatment discontinuation [3].

Dose Efficiency and Cost Savings per Cycle

When evaluating total cost of treatment per completed cycle, procurement calculations should account for the 17% lower total gonadotropin dose requirement (22.4 vs 27.0 ampoules) and 14% shorter treatment duration (11.1 vs 12.9 days) observed with HP-hMG versus rFSH-alpha in prospective randomized trials [4]. These efficiency metrics may offset higher per-unit acquisition costs of HP-hMG in some markets, supporting value-based formulary inclusion.

Application
Selection Property
Validation Focus
High-responder ART protocols
Lower reported early OHSS risk vs rFSH
OHSS endpoint in patients with AMH ≥5 ng/mL or >25 oocytes
Single embryo transfer cycles
Higher live birth rate from top-quality embryos
Embryo quality and cryosurvival endpoints
Ovulation induction (WHO II, CC-resistant)
Reduced excessive response and cancellation
Follicular development pattern; cycle completion
Cost-conscious procurement
Shorter treatment duration and lower total dose
Per-cycle gonadotropin consumption and monitoring burden

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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